molecular formula C10H8ClNO2S B1367010 Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate CAS No. 59713-58-5

Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate

Cat. No. B1367010
CAS RN: 59713-58-5
M. Wt: 241.69 g/mol
InChI Key: SHNDXZGVWCFUED-UHFFFAOYSA-N
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Description

Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is a chemical compound with the CAS Number: 59713-58-5 . It has a molecular weight of 241.7 and a linear formula of C10H8ClNO2S .


Synthesis Analysis

The synthesis of similar compounds like pyrazolo[3,4-b]pyridine-5-carboxylate involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is represented by the linear formula C10H8ClNO2S . The average mass is 241.694 Da and the monoisotopic mass is 240.996429 Da .


Physical And Chemical Properties Analysis

Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Tetrahydropyridines

In a study, Ethyl 2-methyl-2,3-butadienoate, a related compound, was used in [4 + 2] annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These compounds are crucial in synthesizing highly functionalized tetrahydropyridines, which have various applications in chemical research (Zhu, Lan, & Kwon, 2003).

Conversion into Polyazanaphthalenes

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into diverse compounds like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and pyrano[2,3-b]pyridine derivatives. This conversion is significant in synthesizing complex heterocyclic compounds for various applications (Harb, Hesien, Metwally, & Elnagdi, 1989).

Development of Antibacterial Agents

A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, derived from a similar compound, was synthesized and showed antibacterial activity in vitro. This application is crucial for developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Antihypertensive Activity

Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates were prepared starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine. These compounds are expected to exhibit antihypertensive activity, showcasing its potential in medical applications (Kumar & Mashelker, 2006).

Synthesis of Formylated Chlorothieno[2,3-b]pyridine Derivatives

A study focused on synthesizing formylated chlorothieno[2,3-b]pyridine derivatives, which are essential intermediates for various chemical syntheses (Abdelwahab, Hanna, & Kirsch, 2017).

Antiviral Activity

Ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylates exhibited inhibitory activity against herpes simplex virus type 1 (HSV-1). This discovery is significant in the field of antiviral drug development (Bernardino, Pinheiro, Ferreira, & Azevedo, 2004).

Synthesis of Cytotoxic Compounds

A study synthesized substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, which showed cytotoxicity towards leukemia cells. This application is vital for cancer research and therapy (Al-Trawneh et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The synthesis of Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate and related compounds is a topic of ongoing research, particularly in the context of developing new bioactive agents . Future directions may include optimizing the synthesis process, exploring new reactions, and investigating potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-12-9-6(8(7)11)3-4-15-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDXZGVWCFUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495110
Record name Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate

CAS RN

59713-58-5
Record name Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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